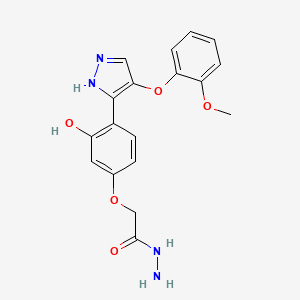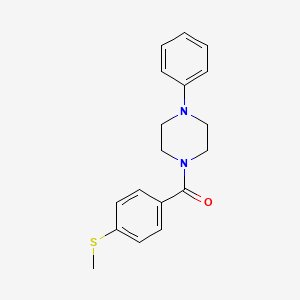
(4-(甲硫基)苯基)(4-苯基哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This would typically involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name could also be included.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学研究应用
合成和结构分析
- 从3-甲基-1-苯基-1H-吡唑-5(4H)-酮合成了含有芳基硫醚/亚硫醚/磺酰基的新型N-苯基吡唑基芳基甲酮衍生物。报道了一种含有芳基磺酰基的化合物的晶体结构,表明在材料科学和结构化学中可能有应用(Wang et al., 2015)。
生物活性
- 合成了一系列(5-甲基-1-苯基-1H-1,2,3-三唑-4-基)(4芳基哌嗪基)甲酮,并对其针对人类致病细菌的抗菌活性进行了评估。在哌嗪环上具有特定取代基的化合物显示出对细菌生长的显著抑制作用,突显了它们作为抗菌剂的潜力(Nagaraj et al., 2018)。
抗癌潜力
- 从三环杂环化合物衍生的一系列10-(4-苯基哌嗪-1-基)甲酮被筛选其对大量癌细胞系的抗增殖性能。一些类似物表现出优异的抗增殖性能,具有低纳摩尔级GI50值,并对微管聚合产生强烈的抑制作用。这表明它们作为新型和有效的微管聚合抑制剂具有抗癌治疗潜力(Prinz et al., 2017)。
分子对接和理论研究
- 合成和表征了一系列新化合物,如(4-氨基-2-(苯基氨基)噻唑-5-基)(噻吩-2-基)甲酮,并使用密度泛函理论优化了它们的结构。进行了分子对接研究以了解它们的抗菌活性,展示了计算化学在药物设计和发现中的整合(Shahana & Yardily, 2020)。
材料科学和非线性光学应用
- 合成和表征了具有结构相似性的有机化合物,如(4-羟基哌啶-1-基)(4-甲基苯基)甲酮,用于其非线性光学(NLO)性质。对这些化合物的研究有助于开发用于光学和电子应用的新材料(Revathi et al., 2018)。
安全和危害
This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and environmental impact.
未来方向
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or further studies to elucidate the compound’s mechanism of action.
Please note that this is a general guideline and the specific details would depend on the particular compound and the available literature. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry professional or a scientific literature database.
属性
IUPAC Name |
(4-methylsulfanylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-22-17-9-7-15(8-10-17)18(21)20-13-11-19(12-14-20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHPLHIADLWLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458280.png)
![2-[(2-Methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2458284.png)
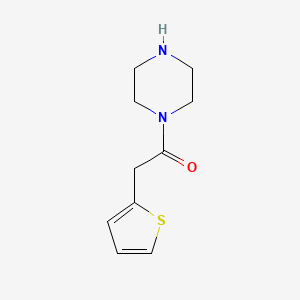
![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2458288.png)
![7-[2-[(2-Chlorophenyl)methoxy]-5-nitrophenyl]-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde](/img/structure/B2458289.png)
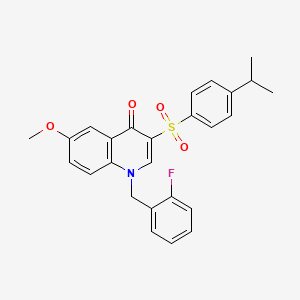
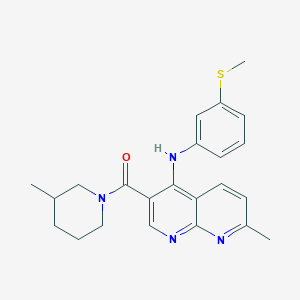
![3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B2458293.png)
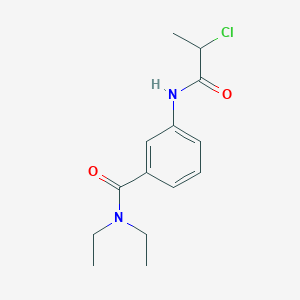
![Methyl 5-[(3-formylpyrazol-1-yl)methyl]pyrazine-2-carboxylate](/img/structure/B2458295.png)
![(E)-4-(N,N-diisobutylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2458297.png)
![2-(4-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2458298.png)
![3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2458299.png)
